molecular formula C18H11Cl2F3N4O2S2 B2813157 4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392299-02-4

4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2813157
M. Wt: 507.33
InChI Key: IPYCCNODNRCOQK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzamide group (a benzene ring attached to a carboxamide), a thiadiazole group (a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and one other carbon atom). The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiadiazole groups are likely to contribute to the compound’s rigidity, while the trifluoromethyl group could add electron-withdrawing character, potentially affecting the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of thiadiazolobenzamide derivatives involves cyclization reactions that yield compounds with significant structural complexity. These processes often employ reagents such as benzoyl isothiocyanate and result in the formation of new bonds between sulfur and nitrogen atoms. Advanced techniques like IR, NMR spectroscopy, and X-ray crystallography play crucial roles in characterizing these compounds (Adhami et al., 2012).
  • The development of new methodologies for synthesizing benzamide derivatives incorporating thiadiazole moieties highlights the versatility of these compounds. Such processes often aim at generating novel structures with potential for further functionalization and biological application (Mohamed et al., 2020).

Biological and Pharmaceutical Potential

  • Certain derivatives have been identified for their antimicrobial and antifungal properties. The study of 2,5-disubstituted 1,3,4-thiadiazoles has shown compounds within this class to exhibit significant activity against Gram-positive, Gram-negative bacteria, and Candida albicans, suggesting their promise as antimicrobial agents (Sych et al., 2019).
  • Compounds related to the core structure of the query have been explored for their potential in cancer therapy. Derivatives showing pro-apoptotic activity on cancer cell lines indicate the therapeutic potential of these molecules. Such studies involve assessing the compounds' efficacy in inhibiting the growth of specific cancer cells and understanding their mechanism of action at the molecular level (Yılmaz et al., 2015).

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s being developed as a drug, future studies might focus on optimizing its structure to improve its efficacy and reduce side effects .

properties

IUPAC Name

4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N4O2S2/c19-11-4-1-9(2-5-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)3-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYCCNODNRCOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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